![molecular formula C11H15ClN2O3S B3016242 4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride CAS No. 169040-62-4](/img/structure/B3016242.png)
4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride
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Description
Molecular Structure Analysis
The molecular structure of 4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl chloride group and a ureido moiety. The diethyl substituents on the ureido group contribute to its overall steric properties. The exact arrangement of atoms can be visualized using molecular modeling software or X-ray crystallography .
Scientific Research Applications
Chemical Synthesis and Modifications :
- Amine-induced Lossen rearrangements have been studied using benzenesulfonyl chloride derivatives, highlighting their role in chemical synthesis (VanVerst, Bell, & Bauer, 1979).
- The chemistry of various ureidobenzenesulfonyl chlorides, including their synthesis and reactions with different amines and other agents, has been explored (Akhtar, Badami, Cremlyn, & Goulding, 1977).
Inhibition of Carbonic Anhydrase :
- Ureido benzenesulfonamides have been investigated for their inhibitory effects on carbonic anhydrase, a key enzyme in many physiological processes. These compounds have shown potential as inhibitors for various isoforms of this enzyme, which is important in the development of drugs for diseases like cancer, glaucoma, and epilepsy (Pacchiano et al., 2010).
Anticancer Potential :
- Certain ureido-substituted benzenesulfonamides have been found to significantly inhibit the formation of metastases in breast cancer models, suggesting their potential as antimetastatic agents (Pacchiano et al., 2011).
- New ureido benzenesulfonamides incorporating triazine moieties have been synthesized and evaluated for their anticancer activity, showing high potency against human carbonic anhydrase IX, a validated drug target for anticancer agents (Lolak et al., 2019).
Miscellaneous Applications :
- Sulfonamides incorporating ureido moieties have been synthesized and tested for their inhibitory activity against carbonic anhydrase, indicating a wide range of potential pharmacological applications (Congiu et al., 2015).
- Polymer-supported benzenesulfonamides have been used in various chemical transformations, demonstrating their utility in creating diverse chemical structures (Fülöpová & Soural, 2015).
properties
IUPAC Name |
4-(diethylcarbamoylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-3-14(4-2)11(15)13-9-5-7-10(8-6-9)18(12,16)17/h5-8H,3-4H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIMBLHEKHFIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride |
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